molecular formula C22H24N2O5 B10988145 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone

Cat. No.: B10988145
M. Wt: 396.4 g/mol
InChI Key: CNQKXALATBKCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone is a bifunctional methanone derivative comprising a 6,7-dimethoxy-substituted dihydroisoquinoline moiety linked via a ketone bridge to a 4,7-dimethoxy-substituted indole group. Its structural complexity and substitution patterns likely influence solubility, stability, and receptor-binding properties, which can be inferred through comparisons with analogs.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,7-dimethoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C22H24N2O5/c1-26-17-5-6-18(27-2)21-15(17)11-16(23-21)22(25)24-8-7-13-9-19(28-3)20(29-4)10-14(13)12-24/h5-6,9-11,23H,7-8,12H2,1-4H3

InChI Key

CNQKXALATBKCEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and indole precursors, followed by their coupling through a condensation reaction.

  • Preparation of Isoquinoline Precursor:

    • Starting material: 6,7-dimethoxy-1-tetralone
    • Reaction: Reduction to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • Conditions: Hydrogenation using palladium on carbon (Pd/C) catalyst
  • Preparation of Indole Precursor:

    • Starting material: 4,7-dimethoxyindole
    • Reaction: Protection of the indole nitrogen
    • Conditions: Use of a suitable protecting group such as tert-butyloxycarbonyl (Boc)
  • Coupling Reaction:

    • Reaction: Condensation of the isoquinoline and indole precursors
    • Conditions: Use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction of the carbonyl group in the methanone moiety can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and potential as a synthetic intermediate.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound for the development of new pharmaceuticals.
  • Potential applications in drug discovery and development.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analog 1: 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]

  • Structure: A dimeric analog featuring two dihydroisoquinolinyl methanone units connected via a 1,4-phenylene group .
  • Key Differences :
    • Molecular Weight : Higher due to the dimeric structure.
    • Substituents : Lacks the indole moiety present in the target compound.
    • Synthesis : Prepared via coupling reactions, suggesting the target compound might require similar ketone-bridge formation techniques .
  • Implications: The dimer’s reduced solubility compared to the monomeric target compound could limit bioavailability. Its biological activity, if any, may differ due to multivalent binding effects.

Structural Analog 2: {6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl}(2-fluorophenyl)methanone

  • Structure: Substitutes the indole group with a 2-fluorophenyl ring and adds a (4-methoxyphenoxy)methyl group on the dihydroisoquinoline .
  • Molecular Formula: C₂₇H₂₅FNO₆ (average mass: 478.49 g/mol) .
  • Implications : The fluorophenyl group may improve blood-brain barrier penetration compared to the target compound’s indole group, which could influence central nervous system activity.

Structural Analog 3: (4,6-Dimethoxy-3-methyl-1H-indol-2-yl)phenylmethanone

  • Structure: Retains a methoxy-substituted indole but replaces the dihydroisoquinoline with a phenyl group and adds a 3-methyl substituent .
  • Key Differences: Substituent Pattern: 4,6-Dimethoxy (vs. 4,7-dimethoxy) on the indole and a 3-methyl group. Core Scaffold: Lacks the dihydroisoquinoline’s nitrogen-containing heterocycle.
  • Implications: The absence of the dihydroisoquinoline moiety may reduce affinity for alkaloid-targeted receptors. The methyl group could sterically hinder binding interactions.

Comparative Data Table

Property Target Compound Analog 1 (Dimer) Analog 2 (Fluorophenyl) Analog 3 (Methyl Indole)
Core Structure Dihydroisoquinoline + Indole Dihydroisoquinoline dimer Dihydroisoquinoline + Fluorophenyl Phenyl + Indole
Key Substituents 6,7-Dimethoxy (Isoquinoline); 4,7-Dimethoxy (Indole) 6,7-Dimethoxy (Isoquinoline) 6,7-Dimethoxy, (4-Methoxyphenoxy)methyl, 2-Fluorophenyl 4,6-Dimethoxy, 3-Methyl (Indole)
Molecular Formula Not explicitly provided Likely C₃₈H₃₈N₂O₈ C₂₇H₂₅FNO₆ C₁₈H₁₇NO₃
Molecular Weight ~528.5 g/mol (estimated) ~686.7 g/mol (estimated) 478.49 g/mol ~303.3 g/mol (estimated)
Potential Bioactivity Undocumented; inferred receptor-binding potential Undocumented Enhanced lipophilicity Steric effects may limit binding

Research Findings and Implications

  • Synthesis Challenges : The target compound likely shares synthetic hurdles with Analog 1, such as achieving regioselective methoxy substitutions and ketone-bridge stability .
  • Biological Activity : Analog 2’s fluorophenyl group highlights the trade-off between lipophilicity and target selectivity, suggesting the target compound’s indole group may favor interactions with indole-binding enzymes (e.g., serotonin receptors) .
  • Substituent Effects : The 4,7-dimethoxy pattern on the target’s indole (vs. Analog 3’s 4,6-dimethoxy) may optimize hydrogen-bonding interactions in biological systems .

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone represents a significant area of research due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound involves several key steps that typically include the formation of the isoquinoline and indole moieties followed by their coupling. The synthetic route often employs methods such as:

  • Formation of the Isoquinoline Derivative :
    • Starting Material: 6,7-dimethoxy-1-tetralone.
    • Reaction: Reduction to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using sodium borohydride.
    • Cyclization: Pictet-Spengler reaction with an appropriate aldehyde.
  • Formation of the Indole Derivative :
    • Starting Material: 5-fluoroindole.
    • Reaction: Alkylation at the 2-position using methyl iodide.
  • Final Coupling :
    • The isoquinoline and indole derivatives are coupled through a methanone linkage to yield the final compound .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The isoquinoline and indole structures facilitate binding to active sites, potentially modulating enzyme activity by mimicking substrates or occupying active sites .

Inhibitory Effects

Research has shown that derivatives of this compound exhibit significant inhibitory effects on enzymes such as butyrylcholinesterase (BChE). For instance, studies have indicated that certain structural modifications enhance BChE inhibitory activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Case Studies and Findings

  • Selectivity Towards BChE :
    • A study demonstrated that specific analogs showed improved selectivity towards BChE compared to acetylcholinesterase (AChE), with IC50 values indicating strong inhibitory activity .
  • Protective Activity Against Neurotoxicity :
    • Compounds derived from this class have been evaluated for their protective effects against amyloid-beta (Aβ) induced toxicity in neuronal cell lines (SH-SY5Y). Results indicated that these compounds significantly increased cell viability in Aβ-treated groups compared to controls .
  • Molecular Docking Studies :
    • Molecular docking simulations have provided insights into the binding modes of these compounds with BChE. These studies suggest that the compounds can target both the catalytic active site and peripheral anionic site of BChE, enhancing their inhibitory potential .

Data Summary

PropertyValue/Description
Molecular FormulaC30H32N2O6
Molecular Weight539.2158
Melting Point199–202 °C
LogP4.0339
Binding Affinity (BChE)IC50 values ranging from 2.68 μM
Cell Viability ImprovementUp to 98% in SH-SY5Y cells exposed to Aβ

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.